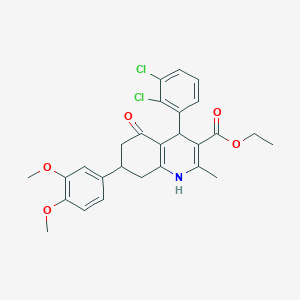
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-cloro-N-(3,4-dimetilfenil)-4-nitro-2,1,3-benzoxadiazol-5-amina es un compuesto orgánico complejo que pertenece a la clase de las benzoxadiazoles. Este compuesto se caracteriza por su estructura única, que incluye un anillo benzoxadiazol sustituido con grupos cloro, nitro y dimetilfenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-cloro-N-(3,4-dimetilfenil)-4-nitro-2,1,3-benzoxadiazol-5-amina típicamente implica la condensación de o-fenilendiaminas sustituidas con aldehídos o cetonas apropiados. Un método común incluye el uso de La(NO3)3·6H2O como catalizador para facilitar la reacción . Las condiciones de reacción a menudo requieren temperaturas controladas y solventes específicos para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
Si bien los métodos de producción industrial detallados para este compuesto específico no están disponibles fácilmente, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de catalizadores de grado industrial y el empleo de reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
7-cloro-N-(3,4-dimetilfenil)-4-nitro-2,1,3-benzoxadiazol-5-amina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reemplazar el grupo cloro en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina, mientras que la sustitución del grupo cloro podría dar lugar a varios compuestos de benzoxadiazol sustituidos.
Aplicaciones Científicas De Investigación
7-cloro-N-(3,4-dimetilfenil)-4-nitro-2,1,3-benzoxadiazol-5-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo investigación para explorar su potencial como agente terapéutico.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 7-cloro-N-(3,4-dimetilfenil)-4-nitro-2,1,3-benzoxadiazol-5-amina implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares. Los grupos cloro y dimetilfenil contribuyen a la estabilidad y reactividad general del compuesto, influyendo en sus interacciones con las moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
7-cloro-N-(3,4-dimetilfenil)-4-quinazolinamina: Este compuesto comparte una estructura central similar pero difiere en los sustituyentes unidos al anillo benzoxadiazol.
7-cloro-N-(3,4-dimetilfenil)-8-metil-2-(2-tienil)-4-quinolinecarboxamida: Otro compuesto relacionado con un patrón de sustitución diferente.
Unicidad
7-cloro-N-(3,4-dimetilfenil)-4-nitro-2,1,3-benzoxadiazol-5-amina es única debido a su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H11ClN4O3 |
|---|---|
Peso molecular |
318.71 g/mol |
Nombre IUPAC |
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C14H11ClN4O3/c1-7-3-4-9(5-8(7)2)16-11-6-10(15)12-13(18-22-17-12)14(11)19(20)21/h3-6,16H,1-2H3 |
Clave InChI |
JVCKWHYGSORGPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)

![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)
![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)

![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
